5-Fluoro-6-isopropenyl-pyridin-2-ylamine
Description
5-Fluoro-6-isopropenyl-pyridin-2-ylamine is a pyridine derivative characterized by a fluorine atom at position 5, an isopropenyl group at position 6, and an amine group at position 2. This compound’s structure combines steric bulk (isopropenyl) with electronic modulation (fluorine), making it distinct among pyridine-based molecules. Pyridine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and binding properties.
Properties
CAS No. |
1446793-51-6 |
|---|---|
Molecular Formula |
C8H9FN2 |
Molecular Weight |
152.17 g/mol |
IUPAC Name |
5-fluoro-6-prop-1-en-2-ylpyridin-2-amine |
InChI |
InChI=1S/C8H9FN2/c1-5(2)8-6(9)3-4-7(10)11-8/h3-4H,1H2,2H3,(H2,10,11) |
InChI Key |
IENZMJOMBKKKTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C=CC(=N1)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Functional Group Analysis
The following table highlights key structural differences between the target compound and its analogs:
Electronic and Steric Effects
- Fluorine vs. Iodine: Fluorine’s electronegativity (4.0) withdraws electron density, enhancing the pyridine ring’s electrophilicity.
- Isopropenyl vs. Methyl: The isopropenyl group introduces significant steric hindrance, which may limit rotational freedom and influence regioselectivity in reactions. Methyl groups (e.g., in 2-Amino-5-fluoro-6-methylpyridine) offer minimal steric resistance, favoring faster reaction kinetics .
- Amine Position : The 2-amine group in the target compound aligns with derivatives like 6-Iodopyridin-2-ylamine, enabling similar hydrogen-bonding interactions. Meta-position amines (e.g., 5-Iodopyridin-3-ylamine) alter molecular dipole moments, affecting solubility and crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
